1-(4-Bromobutoxy)-4-chlorobenzene
Overview
Description
1-(4-Bromobutoxy)-4-chlorobenzene, also known as BBBC, is a halogenated aromatic compound used in a variety of scientific research applications. It is a white, odorless crystalline solid that has a molar mass of 298.42 g/mol and a melting point of 109-110 °C. BBBC is a versatile compound with numerous applications in the fields of organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Solubility Studies
1-(3-Bromopropoxy)-4-chlorobenzene, a closely related compound, is an important intermediate in the manufacture of omoconazole nitrate. Research by Jiang et al. (2013) focused on its solubility in aqueous ethanol solutions. They found that solubility increases with temperature and provided valuable data for its purification by crystallization.
Photoisomerization Studies
A study by Kun (2012) synthesized an azobenzene compound containing a bromobutoxy group and investigated its photoisomerization. They found that the compound in methanol undergoes trans→cis isomerization under UV-light, and cis→trans isomerization under visible light, indicating potential applications in photo-responsive materials.
Spectroscopic Analysis
The vibrational modes of 1-bromo-4-chlorobenzene were studied by Udayakumar et al. (2011). Their research provided insights into the molecule's structure and its interactions, crucial for understanding its chemical behavior.
Synthesis of Chemical Intermediates
Several studies focused on synthesizing various compounds using 1-bromo-4-chlorobenzene as a starting material. For example, Liu et al. (2008) developed a convenient approach for preparing a specific pyran compound. Bi (2015) synthesized a non-peptide CCR5 antagonist, showing the compound's importance in medicinal chemistry.
Mesogenic Properties
Research by He Chang-hai (2010) explored the synthesis of azobenzene derivatives and studied their thermotropic liquid crystalline mesomorphism, indicating potential applications in liquid crystal technologies.
properties
IUPAC Name |
1-(4-bromobutoxy)-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTVPYBSBNIACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370583 | |
Record name | 1-(4-bromobutoxy)-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2033-81-0 | |
Record name | 1-(4-Bromobutoxy)-4-chlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2033-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-bromobutoxy)-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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